BenchChemオンラインストアへようこそ!

VIMENTIN

Recombinant Protein Bioactivity Chemotaxis

Vimentin (波形蛋白, VIM) is a highly conserved type III intermediate filament (IF) protein, encoded by the VIM gene, with a molecular weight of approximately 53-58 kDa and an isoelectric point of 5.05. It is predominantly expressed in mesenchymal-derived cells and serves as a major cytoskeletal component, playing essential roles in maintaining cellular architecture, organelle positioning, and mechanical stress resilience.

Molecular Formula C9H8N4O
Molecular Weight 0
CAS No. 156289-80-4
Cat. No. B1176767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVIMENTIN
CAS156289-80-4
Molecular FormulaC9H8N4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vimentin (CAS 156289-80-4) Protein: Cytoskeletal Target Selection and Procurement Guide


Vimentin (波形蛋白, VIM) is a highly conserved type III intermediate filament (IF) protein, encoded by the VIM gene, with a molecular weight of approximately 53-58 kDa and an isoelectric point of 5.05 [1]. It is predominantly expressed in mesenchymal-derived cells and serves as a major cytoskeletal component, playing essential roles in maintaining cellular architecture, organelle positioning, and mechanical stress resilience . Beyond its canonical structural functions, vimentin is increasingly recognized as a critical mediator of cell signaling, inflammation, and epithelial-mesenchymal transition (EMT), with emerging roles as an extracellular damage-associated molecular pattern (DAMP) and cell-surface marker in various pathologies [2]. As a commercial research product, vimentin is typically supplied as a lyophilized powder from bovine lens or as a recombinant protein expressed in E. coli systems, requiring storage at -20°C and reconstitution in appropriate buffers due to its solubility characteristics in high-ionic-strength solutions .

Vimentin (CAS 156289-80-4) in Procurement: Why Generic Substitution and In-Class Alternatives Fail


Vimentin cannot be generically substituted with other type III intermediate filament proteins due to significant structural, immunological, and functional divergence. Direct amino acid sequence comparison reveals that vimentin and desmin—two immunologically distinct IF proteins—differ in 36% of their amino acid sequence, confirming they are distinct gene products with non-interchangeable epitopes and biological roles [1]. Furthermore, vimentin and glial fibrillary acidic protein (GFAP) exhibit functional divergence in cellular contexts; in reactive astrocytes, synemin requires vimentin—not GFAP—as its essential polymerization partner, a distinction with direct implications for antibody selection and experimental interpretation in neuroscience applications [2]. Procurement of anti-vimentin antibodies without rigorous specificity validation against these closely related IF proteins (including desmin, keratin, neurofilament, and GFAP) introduces cross-reactivity risk that can compromise experimental reproducibility and lead to erroneous conclusions in tumor subclassification and cell-type identification studies .

Vimentin (CAS 156289-80-4) Procurement: Quantitative Differentiation Evidence and Comparative Selection Data


Recombinant Vimentin Bioactivity: Monocyte Chemoattraction Quantification

Unlike structurally comparable IF proteins such as desmin or GFAP—which lack established extracellular chemotactic functions—recombinant human vimentin demonstrates quantifiable, concentration-dependent bioactivity as a chemoattractant for human monocytes. This functional property is not documented for other type III IF proteins in equivalent assays, providing a direct, measurable differentiation criterion for procurement of biologically active recombinant vimentin versus inactive or structurally related alternatives [1].

Recombinant Protein Bioactivity Chemotaxis Monocyte Migration Functional Validation

Anti-Vimentin Antibody Specificity: Cross-Reactivity Exclusion Against Type III IF Proteins

Specificity validation data from commercial anti-vimentin monoclonal antibodies demonstrate no detectable cross-reactivity with other closely related type III intermediate filament proteins—specifically desmin, keratin, neurofilament, and glial fibrillary acidic protein (GFAP)—when tested in standardized immunoassays. This contrasts with polyclonal antibodies or poorly validated monoclonal reagents that exhibit varying degrees of off-target binding to these structurally homologous proteins, which share significant sequence similarity and can co-localize in tissue samples [1].

Antibody Validation Immunohistochemistry Western Blot Cross-Reactivity Mesenchymal Marker

Vimentin Amino Acid Sequence Divergence: 36% Difference from Desmin

Direct amino acid sequence comparison of large proteolytic fragments from porcine vimentin and desmin reveals a 36% sequence divergence between these two immunologically distinct type III intermediate filament proteins. This substantial structural difference, quantified from aligned sequence data, confirms that vimentin and desmin are products of different genes and exhibit distinct epitope landscapes [1]. Neurofilament protein NF68 shows approximately 42% sequence identity with both vimentin and desmin, placing vimentin in a distinct clade within the IF protein family and further underscoring its unique antigenic profile [2].

Sequence Analysis Immunogen Design Epitope Mapping IF Protein Classification Antibody Development

Recombinant Vimentin Purity: SDS-PAGE and HPLC Quantification for Quality Assurance

Commercial recombinant human vimentin preparations demonstrate quantifiable purity exceeding 95% as determined by both SDS-PAGE densitometry and HPLC analysis, with endotoxin levels controlled to <0.10 EU per 1 μg of protein by LAL assay [1][2]. This purity specification contrasts with lower-grade preparations (e.g., >90% purity by SDS-PAGE alone) that may contain aggregates, degradation products, or endotoxin contamination capable of confounding functional assays. The endotoxin threshold of <0.10 EU/μg is particularly critical for cell-based assays involving TLR4-expressing immune cells, given vimentin's established role as a TLR4 agonist in its extracellular DAMP function [3].

Protein Purification Quality Control SDS-PAGE HPLC Endotoxin Testing

ELISA Kit Sensitivity: Vimentin Detection Range and Quantification Thresholds

Commercial vimentin ELISA kits offer standardized sensitivity and detection ranges suitable for quantifying circulating vimentin in biological fluids. Representative specifications include a sensitivity of 4.69 ng/mL and a detection range of 7.81-500 ng/mL for human vimentin sandwich ELISA assays [1]. This performance contrasts with broader-spectrum IF protein detection methods (e.g., total protein assays or pan-IF antibodies) that cannot distinguish vimentin from co-expressed desmin or GFAP. Selection of kits with validated specificity for vimentin over mutated citrullinated vimentin (MCV) epitopes is essential when distinguishing between native vimentin and post-translationally modified disease-associated forms [2].

ELISA Biomarker Quantification Serum Detection Plasma Assay Sensitivity

Western Blot Validation: KO Cell Line Confirmation of Antibody Specificity

Western blot analysis using vimentin knockout (KO) HeLa cell lysates provides definitive, quantitative validation of antibody specificity. Anti-vimentin antibodies applied to 10-20 μg of wild-type (WT) versus KO HeLa lysate demonstrate complete signal ablation in the KO lane at the predicted molecular weight (~50-58 kDa), confirming that the detected band corresponds specifically to vimentin rather than cross-reactive proteins [1][2]. This KO-validated specificity contrasts with antibodies validated only by positive controls or peptide competition assays, which do not rule out off-target binding in complex cellular proteomes.

Knockout Validation Western Blot Antibody Verification HeLa Cells Negative Control

Vimentin (CAS 156289-80-4) in Practice: Evidence-Backed Research and Industrial Application Scenarios


EMT and Cancer Metastasis Research: Validated Vimentin Detection for Phenotypic Characterization

Vimentin is the canonical intracellular marker for epithelial-mesenchymal transition (EMT), characteristically upregulated in cells undergoing this process [1]. Research applications involving EMT characterization in cancer cell lines, tumor xenografts, or circulating tumor cell (CTC) isolation require vimentin-specific detection reagents validated against cross-reactive IF proteins (desmin, GFAP) to avoid misclassification of mesenchymal phenotypes. KO-validated antibodies and high-purity recombinant vimentin protein standards enable accurate quantification of vimentin expression changes during EMT induction or inhibition studies [2].

Inflammation and DAMP Signaling Studies: Low-Endotoxin Recombinant Vimentin for TLR4 Activation Assays

Extracellular vimentin (eVim) functions as a damage-associated molecular pattern (DAMP) that engages Toll-like receptor 4 (TLR4) on human neutrophils and other immune cells, driving pro-inflammatory signaling cascades [3]. Functional studies of vimentin-mediated TLR4 activation mandate the use of recombinant vimentin preparations with endotoxin levels strictly controlled below 0.10 EU/μg, as even trace endotoxin contamination will independently activate TLR4 and confound experimental interpretation. High-purity (>95%) recombinant material verified by SDS-PAGE and HPLC is essential for reproducible DAMP research [4].

Diagnostic Biomarker Development: Circulating Vimentin Quantification in Cancer and Autoimmune Disease

Circulating vimentin and its modified forms (e.g., citrullinated vimentin, methylated vimentin DNA) are emerging as minimally invasive biomarkers for colorectal cancer screening, pancreatic cancer monitoring, and autoimmune disease stratification [5][6]. Commercial ELISA kits with defined sensitivity (4.69 ng/mL) and detection range (7.81-500 ng/mL) enable reproducible quantification of vimentin in serum, plasma, and other biological fluids. Researchers must distinguish between native vimentin ELISA kits and MCV-specific assays when investigating post-translational modifications associated with rheumatoid arthritis or inflammatory conditions .

Neuroscience and Glial Biology: Differential Vimentin/GFAP Detection in Reactive Astrocytes

Vimentin and GFAP exhibit distinct and overlapping expression patterns in reactive astrocytes following CNS injury, with vimentin-positive cells localizing closest to lesion margins and GFAP-dominant populations occupying progressively distant regions [7]. Additionally, synemin—an IF protein upregulated in reactive astrocytes—requires vimentin (not GFAP) as its essential polymerization partner, highlighting a functional divergence with direct implications for intermediate filament network assembly studies [8]. Researchers in neurotrauma and glial biology must procure vimentin-specific antibodies validated against GFAP cross-reactivity to accurately map spatial and temporal patterns of reactive gliosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VIMENTIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.